(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride
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Overview
Description
(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the piperidine ring.
- Introduction of the fluorine atom at the 3-position.
- Attachment of the azetidinyl group at the 4-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting the flow of ions across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-(azetidin-1-yl)-3-chloropiperidine
- (3R,4S)-4-(azetidin-1-yl)-3-bromopiperidine
- (3R,4S)-4-(azetidin-1-yl)-3-iodopiperidine
Uniqueness
The uniqueness of (3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C8H17Cl2FN2 |
---|---|
Molecular Weight |
231.14 g/mol |
IUPAC Name |
(3R,4S)-4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
URIDQHGCHQFRFK-YUZCMTBUSA-N |
Isomeric SMILES |
C1CN(C1)[C@H]2CCNC[C@H]2F.Cl.Cl |
Canonical SMILES |
C1CN(C1)C2CCNCC2F.Cl.Cl |
Origin of Product |
United States |
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